molecular formula C16H13N3O2 B6088899 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol

2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol

Cat. No. B6088899
M. Wt: 279.29 g/mol
InChI Key: QUDDQBGGJIGUEU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol, also known as HVT-1, is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-based molecules and has attracted significant attention due to its various biological activities.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol is not fully understood. However, it has been suggested that 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been reported to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and transcription. Furthermore, 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been reported to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been reported to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has several advantages and limitations for lab experiments. One of the advantages is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Furthermore, 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol exhibits various biological activities, which makes it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Furthermore, the mechanism of action of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol is not fully understood, which makes it difficult to design experiments to investigate its biological activities.

Future Directions

There are several future directions for the research on 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol. One of the directions is to investigate the structure-activity relationship (SAR) of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol to design more potent and selective compounds. Furthermore, it is important to investigate the mechanism of action of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol in more detail to understand its biological activities. Additionally, the potential application of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol in drug development should be explored further. Finally, the pharmacokinetics and toxicity of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol should be investigated to evaluate its safety and efficacy in vivo.

Synthesis Methods

2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol can be synthesized by a simple and efficient method using a one-pot reaction of 4-hydroxybenzaldehyde, 2-phenyl-1H-1,2,4-triazole-3-carbaldehyde, and phenol in the presence of a base. This reaction leads to the formation of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol as a yellow solid with a yield of 81%. The purity of the synthesized 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit various biological activities such as anticancer, antifungal, antibacterial, and antioxidant activities. 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been shown to inhibit the growth of cancer cells such as breast cancer, lung cancer, and liver cancer cells. It also exhibits antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, 2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been reported to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-12-8-5-11(6-9-12)7-10-15-17-16(19-18-15)13-3-1-2-4-14(13)21/h1-10,20-21H,(H,17,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDDQBGGJIGUEU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol

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